Monocrotalic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Monocrotalic acid is a stable byproducer of dehydromonocrotaline reacting with cellular nucleophiles and indicates the amount of monocrotaline dehydrogenation when carboxylesterase activity is negligible.

Aplicaciones Científicas De Investigación

Toxicological Studies

Monocrotalic acid is primarily studied for its toxicological effects. As a metabolite of monocrotaline, it contributes to the compound's hepatotoxicity and neurotoxicity observed in both animal models and humans.

Case Study: Neurotoxicity in Mice

A study demonstrated that administration of monocrotaline resulted in significant histological damage to the hippocampus and parahippocampal cortex in mice. The findings indicated oxidative stress and cell lesions associated with increased catalase activity, suggesting a potential mechanism for neurodegenerative effects linked to monocrotaline exposure .

| Parameter | Control Group | Monocrotaline Group |

|---|---|---|

| Catalase Activity (units) | 14.12 ± 1.53 | Increased significantly |

| Nitrite/Nitrate Levels (μM) | Normal | Decreased across doses |

Agricultural Applications

In agriculture, this compound is recognized for its role in plant defense mechanisms, particularly in species of the Crotalaria genus. These plants produce monocrotaline as a secondary metabolite to deter herbivores and manage pest populations.

Case Study: Pest Management

Research has shown that Crotalaria species containing monocrotaline can effectively manage phytonematode populations due to their natural allelochemical properties. The high biomass production and nutrient cycling of these plants enhance soil health and promote integrated pest management strategies .

| Plant Species | Monocrotaline Content (% of dry weight) | Pest Management Effectiveness |

|---|---|---|

| Crotalaria spectabilis | Up to 5% | Effective against nematodes |

| Crotalaria juncea | Varies | Enhances soil biodiversity |

Pharmacological Research

This compound is also investigated for its potential pharmacological applications due to its biological activities. Its interaction with cellular components can lead to insights into drug development and therapeutic strategies.

Case Study: Reactive Oxygen Species Production

A study explored the effects of monocrotaline on human pulmonary artery endothelial cells, revealing that it induces reactive oxygen species production and apoptosis through covalent adduction to proteins. This mechanism highlights its potential role in understanding vascular toxicity and developing protective agents against oxidative stress .

| Treatment | ROS Production (Relative Units) | Apoptosis Indicators |

|---|---|---|

| Control | Baseline | Low |

| Monocrotaline | Significantly increased | High |

Environmental Impact Studies

The environmental implications of this compound have also been a subject of investigation, particularly concerning its effects on soil fauna and plant interactions.

Case Study: Soil Fauna Diversity

Research indicates that decaying Crotalaria biomass releases this compound into the soil, affecting the diversity of edaphic fauna. This release can alter ecological dynamics and influence pest populations within agricultural systems .

Análisis De Reacciones Químicas

Release of Monocrotalic Acid from Dehydromonocrotaline

This compound can be released from dehydromonocrotaline through chemical procedures involving N-oxidation and dehydrogenation . Dehydromonocrotaline releases this compound in chloroform solution containing trace amounts of water or acid under normal conditions . This process is an auto-catalytic hydrolysis along with polymerization of dehydromonocrotaline . The pyrrolic ester is highly reactive and unstable, making it difficult to detect directly as a metabolite .

Biotransformation and Detoxification

Monocrotaline is first oxidized by the cytochrome P450 (CYP) enzyme to form dehydro-MCT . The oxidized intermediate can undergo hydrolysis to form this compound and dihydropyrolizine or perform group transfer with glutathione to form MCA and a glutathione-conjugated dihydropyrolizine (GS-conjugation) . These metabolites are more hydrophilic than MCT and can be easily excreted by the kidneys, reducing exposure of MCT to the liver .

Role in Toxicity

The ingestion of monocrotaline causes centrilobular necrosis and pulmonary fibrosis and increases blood urea nitrogen . After hydrolysis, dihydropyrolizine can be further oxidized to 7-dihydro-1-hydroxymethyl-5H-pyrrolizine (DHP), which can bind to DNA and cause genotoxicity . Monocrotaline is oxidized to the reactive metabolite monocrotaline pyrrole (MCTP), which can be hydrolyzed to dehydroretronecine and this compound .

NMR Data of this compound

NMR spectroscopy is used to identify this compound and its derivatives .

13CNMR Data of this compound

| No. | This compound (DMSO-d6) |

|---|---|

| 1 | 172.2 (s) |

| 2 | 135.2 (s) |

Reactions with Biological Macromolecules

Dehydro-MCT can react with nucleophilic biological macromolecules (NuS), leading to cytotoxicity . The addition of such molecules may result in cytotoxicity .

This compound's chemical reactions are central to both its metabolism and its toxicological effects.

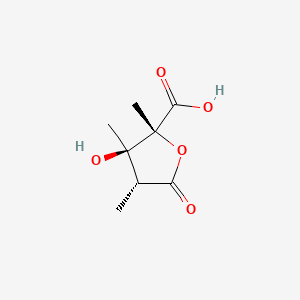

Propiedades

Número CAS |

26543-09-9 |

|---|---|

Fórmula molecular |

C8H12O5 |

Peso molecular |

188.18 g/mol |

Nombre IUPAC |

(2R,3R,4R)-3-hydroxy-2,3,4-trimethyl-5-oxooxolane-2-carboxylic acid |

InChI |

InChI=1S/C8H12O5/c1-4-5(9)13-8(3,6(10)11)7(4,2)12/h4,12H,1-3H3,(H,10,11)/t4-,7+,8-/m0/s1 |

Clave InChI |

YTEPYGBARSCSMX-NETWJXFUSA-N |

SMILES |

CC1C(=O)OC(C1(C)O)(C)C(=O)O |

SMILES isomérico |

C[C@@H]1C(=O)O[C@@]([C@]1(C)O)(C)C(=O)O |

SMILES canónico |

CC1C(=O)OC(C1(C)O)(C)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Monocrotalic acid; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.